molecular formula C12H11N B016299 2-Aminobiphenyl-2',3',4',5',6'-d5 CAS No. 64420-99-1

2-Aminobiphenyl-2',3',4',5',6'-d5

Cat. No. B016299
CAS RN: 64420-99-1
M. Wt: 174.25 g/mol
InChI Key: TWBPWBPGNQWFSJ-FSTBWYLISA-N
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Description

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is an organic compound with the molecular formula C12H6D5N . It is an amine derivative of biphenyl and is used for proteomics research . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .


Synthesis Analysis

The synthesis of 2-Aminobiphenyl can be achieved through the reduction of Nitrobenzol with Zinc in Benzol in the presence of Trifluormethansulfonsäure .


Molecular Structure Analysis

The molecular structure of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is characterized by a molecular weight of 174.25 g/mol . The InChI representation of the molecule is InChI=1S/C12H11N/c13-12-9-5-4-8-11 (12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 include a molecular weight of 174.25 g/mol, an XLogP3 of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 1, an exact mass of 174.120533085 g/mol, a monoisotopic mass of 174.120533085 g/mol, a topological polar surface area of 26 Ų, a heavy atom count of 13, a formal charge of 0, a complexity of 149, an isotope atom count of 5 .

Safety And Hazards

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is toxic by ingestion, inhalation, and skin absorption . It is a carcinogen and is probably combustible . Special instructions should be obtained before use and all safety precautions should be read and understood before handling .

properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBPWBPGNQWFSJ-FSTBWYLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobiphenyl-2',3',4',5',6'-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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